Nordeprenyl

描述

Like selegiline, desmethylselegiline is a selective and irreversible inhibitor of monoamine oxidase B (MAO-B), and it also acts as a catecholaminergic activity enhancer . This compound has been studied for its potential therapeutic effects, although it has not been developed or approved for medical use .

准备方法

化学反应分析

去甲司来吉兰经历了几种类型的化学反应:

氧化: 去甲司来吉兰可以被氧化形成各种代谢物,包括左旋苯丙胺.

常用试剂和条件: 这些反应中常用的试剂包括氧化剂(如高锰酸钾)和还原剂(如氢化铝锂).

主要产物: 从这些反应中形成的主要产物包括左旋苯丙胺和其他代谢物.

科学研究应用

Neuropharmacological Applications

1.1 Parkinson's Disease Treatment

Nordeprenyl is primarily recognized for its role in the treatment of Parkinson's disease. As a metabolite of deprenyl (selegiline), it exhibits similar properties in inhibiting monoamine oxidase B, which is crucial for managing dopamine levels in the brain. Clinical studies have shown that early treatment with deprenyl can delay the need for L-dopa therapy in Parkinson's patients by slowing disease progression. For instance, a study indicated that patients treated with deprenyl delayed the initiation of L-dopa therapy by an average of 236 days compared to placebo .

Table 1: Clinical Outcomes of this compound in Parkinson's Disease

| Study Reference | Treatment Group | Time to L-Dopa Initiation (Days) | Disease Progression Rate Reduction (%) |

|---|---|---|---|

| Deprenyl | 548.9 | 40-83 | |

| Control | 312.1 | - |

Pharmacokinetics and Metabolism

2.1 Metabolic Pathways

This compound undergoes various metabolic processes, producing several active metabolites such as levoamphetamine and para-hydroxy-methamphetamine. These metabolites contribute to its pharmacological effects, including sympathomimetic activity and potential neuroprotective properties .

Table 2: Metabolites of this compound

| Metabolite | Activity |

|---|---|

| Levoamphetamine | Norepinephrine-dopamine releaser |

| Para-hydroxy-methamphetamine | Active metabolite |

Recent research indicates that this compound exhibits neuroprotective and antioxidant properties that may be independent of its monoamine oxidase inhibition activity. Studies suggest that both this compound and deprenyl can inhibit glyceraldehyde-3-phosphate dehydrogenase, contributing to their neuroprotective effects .

Case Studies

Case Study 1: Efficacy in Diabetic Models

A study investigating the pharmacokinetics of deprenyl and its metabolites in diabetic rats revealed that urinary elimination was significantly faster in diabetic subjects compared to controls. This finding suggests that metabolic alterations in diabetic patients could influence the dosing and effectiveness of this compound-based therapies .

Case Study 2: PET Imaging in Neurodegeneration

In clinical applications, [11C]L-deprenyl-D2 has been employed to visualize astrocytic activity in conditions like Alzheimer's disease and amyotrophic lateral sclerosis (ALS). The ability to assess astrocytosis provides valuable insights into the pathophysiology of these neurodegenerative diseases and aids in monitoring disease progression .

作用机制

去甲司来吉兰通过以下机制发挥作用:

MAO-B 抑制: 去甲司来吉兰选择性且不可逆地抑制单胺氧化酶 B (MAO-B),这是一种负责大脑中多巴胺分解的酶.

儿茶酚胺活性增强: 该化合物通过提高多巴胺和去甲肾上腺素等神经递质的水平来增强儿茶酚胺活性.

分子靶点和途径: 去甲司来吉兰靶向 MAO-B 酶并调节大脑中的多巴胺能和去甲肾上腺素能途径.

相似化合物的比较

去甲司来吉兰与其他 MAO-B 抑制剂类似,但它具有独特的特性:

生物活性

Nordeprenyl, also known as desmethyldeprenyl, is a significant metabolite of deprenyl (selegiline), a selective monoamine oxidase B (MAO-B) inhibitor. This compound has garnered attention for its potential neuroprotective effects and its role in various neurological conditions. Below, we explore the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Overview of this compound

This compound is primarily known for its role in the metabolism of deprenyl. Upon administration, deprenyl is metabolized into several compounds, including this compound, methamphetamine, and amphetamine . this compound itself exhibits biological activity that may contribute to the therapeutic effects observed with deprenyl.

This compound acts as an irreversible inhibitor of MAO-B, similar to deprenyl. The inhibition of MAO-B leads to increased levels of dopamine and other monoamines in the brain, which is particularly beneficial in neurodegenerative diseases such as Parkinson's disease. The compound binds covalently to the enzyme during its catalytic cycle, effectively reducing its activity .

Pharmacological Properties

- Neuroprotective Effects :

- Antioxidant Activity :

- Potential Antidepressant Effects :

Research Findings

Numerous studies have investigated the biological activity of this compound:

- Metabolism and Excretion : A study on rats indicated that this compound is one of the metabolites formed from deprenyl metabolism in the liver. The metabolic pathways involved suggest that this compound may play a role in the pharmacokinetics of deprenyl .

- Neuroimaging Studies : this compound has been utilized as a precursor in positron emission tomography (PET) imaging studies to assess astrocytosis in neurodegenerative diseases. This application highlights its relevance in understanding disease mechanisms and monitoring progression .

- Case Studies : Clinical observations have noted improvements in cognitive function and motor skills in patients with Parkinson's disease treated with deprenyl, potentially attributable to this compound's activity as a metabolite .

Data Table

| Property | Description |

|---|---|

| Chemical Name | This compound (Desmethyldeprenyl) |

| Mechanism | Irreversible MAO-B inhibitor |

| Neuroprotective | Protects against oxidative stress and apoptosis |

| Antioxidant | Reduces damage from reactive oxygen species |

| Clinical Use | Potential treatment for Parkinson's disease and other neurodegenerative disorders |

属性

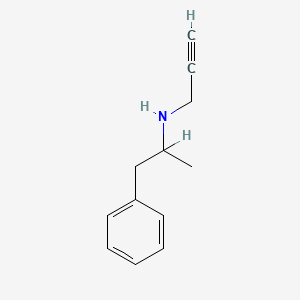

IUPAC Name |

1-phenyl-N-prop-2-ynylpropan-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N/c1-3-9-13-11(2)10-12-7-5-4-6-8-12/h1,4-8,11,13H,9-10H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUFAJPMQSFXDFR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CC=CC=C1)NCC#C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

2588-96-7 (hydrochloride) | |

| Record name | Desmethylselegiline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018913843 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID30891483 | |

| Record name | Nordeprenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30891483 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18913-84-3 | |

| Record name | Desmethylselegiline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018913843 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Nordeprenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30891483 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (1-phenylpropan-2-yl)(prop-2-yn-1-yl)amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does desmethylselegiline exert its effects on the central nervous system?

A1: Desmethylselegiline primarily acts as an irreversible inhibitor of monoamine oxidase type B (MAO-B) [, , , , , , , , , ]. MAO-B is an enzyme involved in the breakdown of dopamine, a neurotransmitter crucial for motor control, motivation, and reward. By inhibiting MAO-B, desmethylselegiline increases dopamine levels in the brain [].

Q2: Does desmethylselegiline possess any neuroprotective properties?

A2: Research suggests that desmethylselegiline may have neuroprotective effects independent of its MAO-B inhibitory action. Studies in cultured mouse astrocytes demonstrate that both selegiline and desmethylselegiline can stimulate the synthesis of neurotrophic factors such as nerve growth factor (NGF), brain-derived neurotrophic factor (BDNF), and glial cell line-derived neurotrophic factor (GDNF) []. These neurotrophic factors are vital for the survival and function of neurons. Additionally, desmethylselegiline has been shown to protect dopaminergic neurons from excitotoxicity in vitro [].

Q3: Does desmethylselegiline influence nicotine metabolism?

A3: Interestingly, desmethylselegiline has been found to inhibit nicotine metabolism in both mice and humans []. This inhibition occurs through the competitive and mechanism-based inhibition of cytochrome P450 2A6 (CYP2A6), a key enzyme involved in nicotine metabolism. This interaction may have implications for the potential use of selegiline as a smoking cessation aid.

Q4: How is desmethylselegiline metabolized in the body?

A4: Desmethylselegiline is a major metabolite of selegiline, formed through N-demethylation by cytochrome P450 enzymes, primarily CYP2B6 []. Other enzymes involved in desmethylselegiline formation include CYP1A2 and CYP3A4 [, ]. Further metabolism of desmethylselegiline leads to the formation of l-methamphetamine and l-amphetamine [, , , , , , , , , , , , ].

Q5: How does the administration route affect the pharmacokinetic profile of desmethylselegiline?

A5: Oral administration of selegiline leads to significant first-pass metabolism, resulting in relatively low plasma levels of selegiline and higher levels of metabolites like desmethylselegiline [, ]. Transdermal administration of selegiline bypasses first-pass metabolism, leading to higher plasma levels of selegiline and lower levels of metabolites compared to oral administration [, ].

Q6: What is the molecular formula and weight of desmethylselegiline hydrochloride?

A6: The molecular formula of desmethylselegiline hydrochloride is C12H16N+.Cl-, and its molecular weight is 210.72 g/mol [].

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。